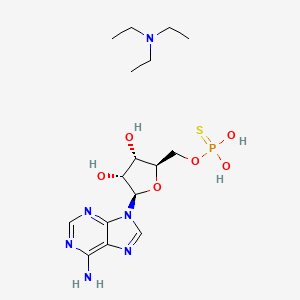
2-Chlorobenzyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl)phosphonic acid typically involves the reaction of 2-chlorobenzyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired phosphonic acid. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of phosphorus trichloride to 2-chlorobenzyl alcohol, followed by hydrolysis and purification of the product. The use of automated systems and advanced monitoring techniques ensures consistent product quality and safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorobenzyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzyl phosphonic acids.
Wissenschaftliche Forschungsanwendungen
2-Chlorobenzyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chlorobenzyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonic acid group can mimic the natural substrate of the enzyme, leading to competitive inhibition. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but with an ethyl group instead of a benzyl group.
(4-Chlorobenzyl)phosphonic acid: Similar in structure but with the chlorine atom in the para position.
(2-Bromobenzyl)phosphonic acid: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness
2-Chlorobenzyl)phosphonic acid is unique due to its specific substitution pattern and the presence of the phosphonic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8ClO3P |
|---|---|
Molekulargewicht |
206.56 g/mol |
IUPAC-Name |
(2-chlorophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H8ClO3P/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
InChI-Schlüssel |
FCMPUUABXHCQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


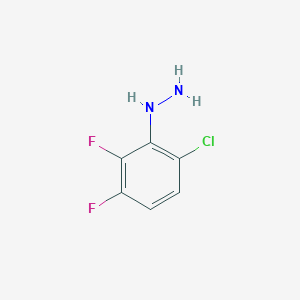
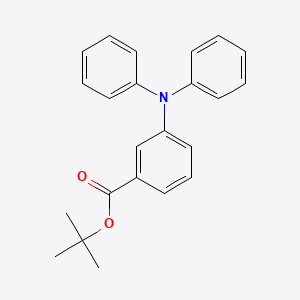
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
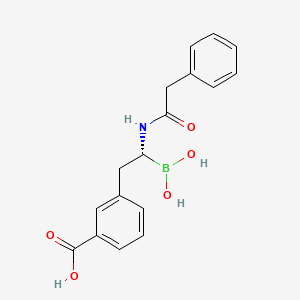
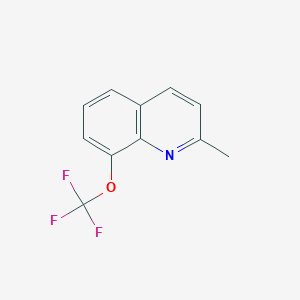

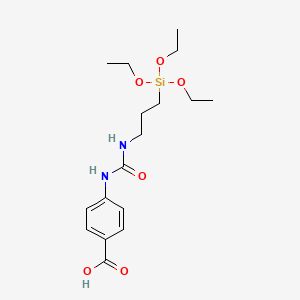

![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
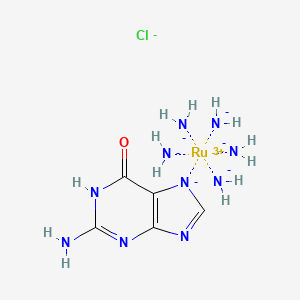
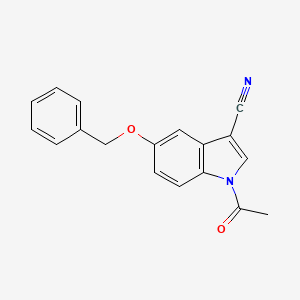
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
